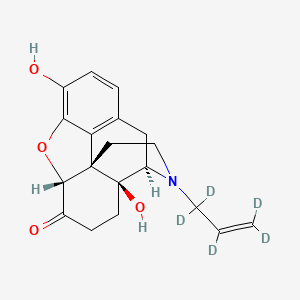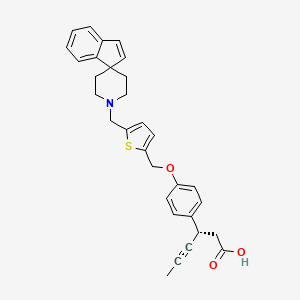
エナシデニブ
説明
科学的研究の応用
Enasidenib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the reactivity of triazine and pyridine derivatives . In biology, enasidenib is used to study the role of isocitrate dehydrogenase 2 in cellular metabolism and its implications in cancer . In medicine, enasidenib is used as a therapeutic agent for the treatment of acute myeloid leukemia with isocitrate dehydrogenase 2 mutations .
作用機序
生化学分析
Biochemical Properties
Enasidenib acts as an allosteric inhibitor of the mutant IDH2 enzyme . It interacts with the IDH2 enzyme, which is a mitochondria-localized enzyme involved in diverse cellular processes, including adaptation to hypoxia, histone demethylation, and DNA modification .
Cellular Effects
Enasidenib has shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking several enzymes that promote cell growth . In the context of AML, it has been observed to induce differentiation of leukemic blasts .
Molecular Mechanism
Enasidenib exerts its effects at the molecular level by inhibiting the IDH2 enzyme . This inhibition disrupts the normal activity of the IDH2 enzyme, leading to a decrease in the production of ®-2-hydroxyglutarate, an oncometabolite . This disruption can lead to changes in gene expression and cellular differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, Enasidenib has shown to have temporal effects on cellular function. For instance, in a phase I trial of maintenance Enasidenib following allogeneic hematopoietic cell transplantation (HCT) in patients with IDH2-mutated myeloid malignancies, Enasidenib was initiated between days 30 and 90 following HCT and continued for twelve 28-day cycles .
Dosage Effects in Animal Models
In animal embryo-fetal toxicity studies, oral administration of Enasidenib to pregnant rats and rabbits during organogenesis was associated with embryo-fetal mortality and alterations to growth starting at 0.1 times the steady-state clinical exposure based on the AUC at the recommended human dose .
Metabolic Pathways
Enasidenib is involved in the metabolic pathway of the citric acid cycle, where it inhibits the IDH2 enzyme . This enzyme normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate .
Subcellular Localization
The IDH2 enzyme, which Enasidenib selectively inhibits, is localized in the mitochondria Therefore, it can be inferred that Enasidenib, as an inhibitor of IDH2, would also localize to the mitochondria to exert its effects
準備方法
合成経路と反応条件: エナシデニブの合成には、市販の出発物質から始まる複数のステップが含まれます。 . 反応条件は通常、目的の生成物を形成するために強力な塩基と高温の使用を伴います。
工業的製造方法: エナシデニブの工業的製造は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、反応条件と高収率を確実に維持するための連続フロー反応器の使用が含まれます。 エナシデニブの精製は、結晶化とクロマトグラフィー技術によって行われ、純粋な形態の化合物が得られます .
化学反応の分析
反応の種類: エナシデニブは、トリアジン環やピリジン環などの反応性官能基の存在により、主に置換反応を受けます 。 特定の条件下では、酸化反応と還元反応も起こります。
一般的な試薬と条件: エナシデニブを含む反応に使用される一般的な試薬には、水素化ナトリウムやtert-ブトキシカリウムなどの強力な塩基、過酸化水素などの酸化剤が含まれます 。 反応は通常、不活性雰囲気条件下で行われ、望ましくない副反応を防ぎます。
形成される主な生成物: エナシデニブを含む反応から形成される主な生成物には、使用される特定の試薬と条件に応じて、さまざまな置換トリアジンおよびピリジン誘導体が含まれます .
科学研究への応用
エナシデニブは、特に化学、生物学、医学の分野で、幅広い科学研究への応用があります。 化学においては、トリアジンおよびピリジン誘導体の反応性を研究するためのモデル化合物として使用されます 。 生物学においては、エナシデニブは細胞代謝におけるIDH2の役割とその癌への影響を研究するために使用されます 。 医学においては、エナシデニブはIDH2変異を伴う急性骨髄性白血病の治療のための治療薬として使用されます .
類似化合物との比較
特性
IUPAC Name |
2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLUUSLLRIQKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027942 | |
| Record name | Enasidenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Enasidenib is a selective inhibitor of IDH2, a mitochondria-localized enzyme involved in diverse cellular processes, including adaptation to hypoxia, histone demethylation and DNA modification. Wild-type IDH proteins play a cruicial role in the Krebs/citric acid cycle where it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. In comparison, mutant forms of IDH2 enzyme mediates a neomorphic activity and catalyze reduction of α-KG to the (R) enantiomer of 2-hydroxyglutarate, which is associated with DNA and histone hypermethylation, altered gene expression and blocked cellular differentiation of hematopoietic progenitor cells. Enasidenib primarily targets the mutant IDH2 variants R140Q, R172S, and R172K with higher potency than the wild type enzyme form. Inhibition of the enzyme leads to decreased levels of 2-hydroxyglutarate (2-HG) and promotion of proper differentiation and clonal proliferation of cells of the myeloid lineage. | |
| Record name | Enasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1446502-11-9 | |
| Record name | 2-Methyl-1-[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446502-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enasidenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446502119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enasidenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENASIDENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T1SS4E7AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


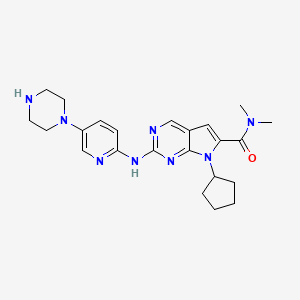



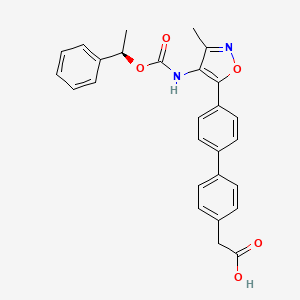



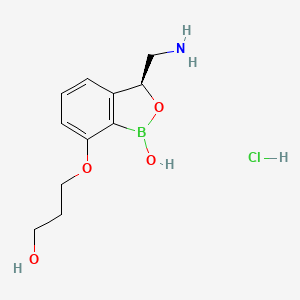

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)
